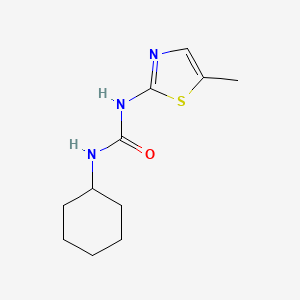
3-amino-2-methyl-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-methyl-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C12H17N2O. It is also known as AMN082 and is a selective metabotropic glutamate receptor 7 (mGluR7) agonist. The compound is used in scientific research to study the role of mGluR7 in various physiological processes.
Wirkmechanismus
3-amino-2-methyl-N-propan-2-ylbenzamide acts as a selective mGluR7 agonist. mGluR7 is a type of metabotropic glutamate receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have neuroprotective effects and to regulate synaptic transmission in the brain. The exact mechanism by which 3-amino-2-methyl-N-propan-2-ylbenzamide activates mGluR7 is not well understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-2-methyl-N-propan-2-ylbenzamide are primarily related to its activation of mGluR7. Activation of mGluR7 has been shown to regulate synaptic transmission in the brain, leading to neuroprotective effects and the modulation of various physiological processes. The compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-2-methyl-N-propan-2-ylbenzamide in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of mGluR7 activation without interference from other receptors. One limitation of using the compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving 3-amino-2-methyl-N-propan-2-ylbenzamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of the compound for this application. Another area of interest is the compound's potential as a treatment for anxiety and depression. Future research could focus on the underlying mechanisms of the compound's anxiolytic and antidepressant effects and its potential as a therapeutic agent. Finally, research could focus on the development of more potent and selective mGluR7 agonists for use in scientific research and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-amino-2-methyl-N-propan-2-ylbenzamide involves a multistep process. The first step is the protection of the amine group using tert-butyloxycarbonyl (Boc) to form Boc-protected 3-amino-2-methylbenzoic acid. The Boc group is then removed using trifluoroacetic acid (TFA) to form 3-amino-2-methylbenzoic acid. The acid is then coupled with N,N-diisopropylethylamine (DIPEA) and N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. Finally, the methyl group is introduced using iodomethane and DIPEA to form 3-amino-2-methyl-N-propan-2-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-amino-2-methyl-N-propan-2-ylbenzamide is primarily used in scientific research to study the role of mGluR7 in various physiological processes. The compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects and is being investigated as a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
3-amino-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUAZKWSQKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-propan-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)
